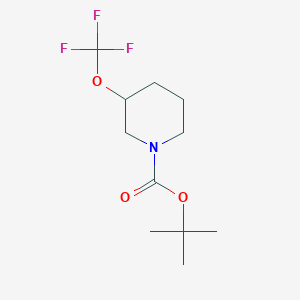![molecular formula C21H16O2 B11760772 4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected linearly. This specific compound features a methyl group at the 2’ position and aldehyde groups at the 4 and 4’’ positions, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl core, which can be achieved through Suzuki coupling reactions between bromobenzene derivatives and phenylboronic acids. The introduction of the methyl group at the 2’ position can be accomplished via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The final step involves the formylation of the 4 and 4’’ positions using Vilsmeier-Haack reaction conditions, which include dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various nitro or bromo derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific binding affinities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its stable aromatic framework.
Mechanism of Action
The mechanism of action of 2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In chemical reactions, the aldehyde groups act as electrophilic centers, making the compound reactive towards nucleophiles. The aromatic rings provide a stable conjugated system, which can participate in π-π interactions and electron transfer processes. These properties make it a valuable intermediate in various organic transformations and material science applications.
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl and aldehyde groups, making it less reactive.
4’-Methyl-[1,1’4’,1’'-terphenyl]: Similar structure but with a methyl group at a different position.
4,4’‘-Diformyl-[1,1’4’,1’'-terphenyl]: Similar but without the methyl group.
Uniqueness
2’-Methyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both the methyl group and the aldehyde groups, which provide distinct reactivity and functionalization options. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C21H16O2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-[4-(4-formylphenyl)-3-methylphenyl]benzaldehyde |
InChI |
InChI=1S/C21H16O2/c1-15-12-20(18-6-2-16(13-22)3-7-18)10-11-21(15)19-8-4-17(14-23)5-9-19/h2-14H,1H3 |
InChI Key |
AYQLKZPTRGFNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
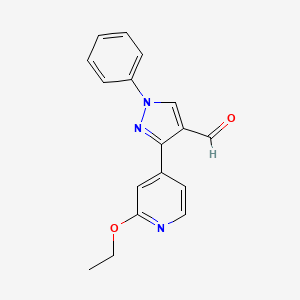
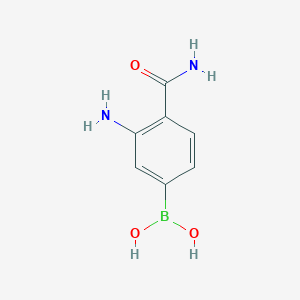
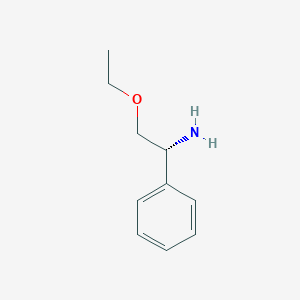
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
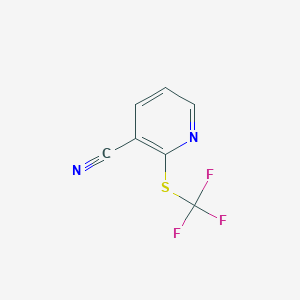
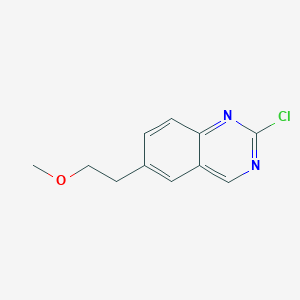

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
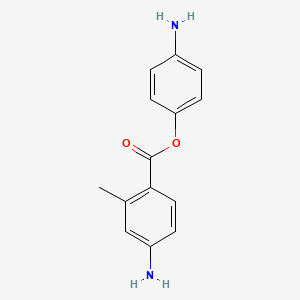

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
